molecular formula C14H17NO2 B15097346 3-Acetyl-1-benzylpiperidin-4-one

3-Acetyl-1-benzylpiperidin-4-one

Cat. No.: B15097346
M. Wt: 231.29 g/mol
InChI Key: BJCFFXXCSGAJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1-benzylpiperidin-4-one is a functionalized piperidine derivative that serves as a versatile intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The piperidine ring is a ubiquitous structural feature in many bioactive natural products and drug candidates, making this compound a valuable synthon for the development of novel therapeutic agents . Piperidine derivatives are recognized as privileged structures in the design of ligands for the central nervous system . Specifically, the 1-benzylpiperidine motif is a key structural component in a wide range of bioactive molecules, including acetylcholinesterase (AChE) inhibitors investigated for Alzheimer's disease therapy and compounds targeting serotonergic receptors . Furthermore, the 4-piperidone core is a known precursor for the synthesis of various compounds, including spiro-heterocycles and other complex chemical entities with potential pharmacological activity . The presence of the acetyl group at the 3-position provides a reactive handle for further chemical modifications, allowing researchers to explore structure-activity relationships and develop targeted compound libraries. This product is intended for research applications as a chemical building block in organic synthesis and drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-acetyl-1-benzylpiperidin-4-one

InChI

InChI=1S/C14H17NO2/c1-11(16)13-10-15(8-7-14(13)17)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3

InChI Key

BJCFFXXCSGAJQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(CCC1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl 1 Benzylpiperidin 4 One and Analogous Structures

Strategies for Piperidinone Ring Formation and Functionalization at C-4

The formation of the 4-piperidone (B1582916) ring is a foundational step in the synthesis of 3-acetyl-1-benzylpiperidin-4-one. Several classical and modern methods are available for constructing this heterocyclic core.

One of the most common approaches is the Dieckmann condensation , which involves the intramolecular cyclization of a diester in the presence of a base. dtic.mil This method is often preceded by the addition of a primary amine to two moles of an α,β-unsaturated ester, such as an alkyl acrylate, to form the necessary diester precursor. dtic.mil

Another prominent method is the Petrenko-Kritschenko piperidone synthesis , a multicomponent reaction that condenses an aldehyde, a β-ketoester (or a derivative like diethyl-α-ketoglurate), and ammonia (B1221849) or a primary amine. wikipedia.org This reaction is analogous to the Robinson-Schöpf tropinone (B130398) synthesis but yields a monocyclic 4-piperidone instead of a bicyclic structure. wikipedia.org

Modern variations and other strategies include:

Aza-Michael addition: A concise and atom-efficient double aza-Michael reaction can be used to prepare chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.org

Reduction of dihydropyridones: N-acyl-2,3-dihydro-4-pyridones can be reduced to 4-piperidones using zinc and acetic acid, offering a mild and inexpensive alternative to catalytic hydrogenation which can lead to over-reduction. organic-chemistry.org

Cyclization of aminoallenes: In the presence of p-toluenesulfonic acid, aminoallenes can smoothly cyclize to form a 4-piperidone precursor. dtic.mil

Nazarov cyclization: This method can be applied to ynedienes, which are first hydrated to a dienone and then undergo a double Michael addition to yield the 4-piperidone. dtic.mil

Functionalization at the C-4 position is often integral to the ring formation strategy itself, resulting in a 4-oxo-substituted piperidine (B6355638). However, further modifications at C-4 are possible. While direct C-H functionalization at C-4 can be challenging due to the electronic influence of the nitrogen atom, it is achievable by sterically shielding the C-2 position. researchgate.netnih.gov

Regioselective Introduction of the N-Benzyl Moiety

The introduction of the benzyl (B1604629) group at the nitrogen atom of the piperidinone ring is a critical step in the synthesis of the target molecule. This N-alkylation must be regioselective to avoid competing reactions at other sites.

A common and direct method for N-benzylation is the reaction of a 4-piperidone with benzyl chloride or benzyl bromide in the presence of a base. acs.orgresearchgate.net The choice of base and reaction conditions is crucial to ensure efficient and clean conversion. For instance, a one-pot process using carbonate bases has been demonstrated to be an effective and "green" approach for the synthesis of N-substituted piperidones. acs.org

Alternatively, the N-benzyl group can be incorporated from the outset by using benzylamine (B48309) as the primary amine in ring-forming reactions like the Petrenko-Kritschenko synthesis. wikipedia.org A patented method describes the synthesis of N-benzyl-4-piperidone by reacting benzylamine with an acrylic ester, followed by cyclization. google.com

Other strategies for introducing the N-benzyl group include:

Reductive amination: This involves the reaction of a 4-piperidone with benzaldehyde (B42025) in the presence of a reducing agent.

Suzuki coupling: While more complex, this protocol can be used to construct 4-benzyl piperidines and could be adapted for the synthesis of N-benzyl derivatives. organic-chemistry.org

Targeted Acetylation at the C-3 Position of the Piperidinone Ring

Introducing the acetyl group at the C-3 position of the 1-benzylpiperidin-4-one ring requires careful synthetic planning to achieve the desired regioselectivity. Both direct and indirect approaches have been explored.

Exploration of Direct Acetylation Approaches

Directly acetylating the C-3 position of 1-benzyl-4-piperidone is challenging due to the reactivity of other positions on the ring, particularly the nitrogen atom and the α-carbons (C-3 and C-5) adjacent to the carbonyl group. The enolate formation required for C-acylation can be complicated by N-acylation or poly-acylation.

While specific literature on the direct C-3 acetylation of 1-benzyl-4-piperidone is not abundant, general principles of ketone α-acylation would apply. This would typically involve the formation of an enolate or a related nucleophile, followed by reaction with an acetylating agent like acetyl chloride or acetic anhydride. However, controlling the regioselectivity to favor C-3 over C-5 and preventing N-acetylation would be significant hurdles.

Indirect Synthetic Routes Incorporating the Acetyl Functionality

Indirect methods, where the acetyl group or a precursor is incorporated into one of the starting materials before the piperidinone ring is formed, are generally more synthetically viable.

One such strategy involves starting with a β-keto ester that already contains the desired acetyl group. For example, a derivative of acetoacetic ester could be used in a modified Petrenko-Kritschenko reaction. The general reaction involves condensing an aldehyde, a β-dicarbonyl compound, and an amine. By selecting the appropriate β-dicarbonyl precursor, the acetyl group can be strategically placed at the C-3 position of the resulting piperidinone ring.

Another indirect approach could involve the acylation of a pre-formed enamine of 1-benzyl-4-piperidone. The reaction of the piperidone with a secondary amine (e.g., pyrrolidine) would form an enamine, which could then be acylated with an acetylating agent. Subsequent hydrolysis would yield the desired this compound.

Stereochemical Considerations in Synthesis

When substituents are introduced onto the piperidinone ring, the potential for stereoisomers arises. The stereochemical outcome of the synthesis is influenced by the reaction mechanism and the nature of the reactants and catalysts.

In the synthesis of substituted piperidones, such as those with alkyl groups at the C-3 and C-5 positions, the relative stereochemistry of these substituents is a key consideration. For example, in the synthesis of N-benzylated 3,5-dialkyl-2,6-diarylpiperidin-4-ones, the stereochemistry was elucidated using NMR spectroscopy, with vicinal coupling constants suggesting a chair conformation with an equatorial orientation of all substituents. researchgate.net

Strategies for controlling stereochemistry include:

Substrate control: Existing stereocenters in a molecule can direct the stereochemical outcome of a subsequent reaction on that molecule. youtube.com

Auxiliary control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a reaction. The auxiliary is then removed in a later step. youtube.com

Catalyst control: Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over another. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective and stereoselective functionalization of piperidines. nih.gov

In the context of this compound, if the acetyl group is introduced via a method that creates a chiral center at C-3, a racemic mixture will be formed unless a stereocontrolled synthetic route is employed.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of piperidones.

Key green chemistry approaches relevant to the synthesis of this compound and its analogs include:

Use of environmentally benign solvents: Researchers have explored the use of water or polyethylene (B3416737) glycol (PEG) as reaction media, which are less toxic and more environmentally friendly than many traditional organic solvents. wikipedia.orgfrontiersin.org

Catalytic reactions: The use of catalysts, especially those that can be used in small amounts and recycled, is a cornerstone of green chemistry. This includes the use of acid catalysts in piperidone synthesis and metal catalysts for various transformations. google.com

Atom economy: Synthetic methods that maximize the incorporation of all materials used in the process into the final product are preferred. Multicomponent reactions, like the Petrenko-Kritschenko synthesis, are often highly atom-economical. wikipedia.org

One-pot synthesis: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, minimizes solvent use, and saves time and energy. A one-pot process for the synthesis of N-substituted piperidones using carbonate bases is a good example of this approach. acs.org

Use of renewable feedstocks: The use of amino acids, such as aspartic acid, as a substitute for ammonia in piperidone synthesis has been investigated as a green alternative. researchgate.net

An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which offers significant advantages over the classical Dieckmann approach, including improved atom economy and minimization of solvent and waste streams. acs.orgresearchgate.netnih.govfigshare.com

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for establishing the basic framework of 3-Acetyl-1-benzylpiperidin-4-one.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For the related compound 1-benzyl-3-methyl-4-piperidone, the proton signals would correspond to the methyl, piperidinone ring, and benzyl (B1604629) group protons. chemicalbook.comnih.gov In this compound, the acetyl group introduces a characteristic singlet for the methyl protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a related structure, 1-benzyl-3-methyl-4-piperidone, distinct signals would be observed for the methyl carbon, the carbonyl carbon of the piperidinone ring, the carbons of the benzyl group, and the carbons of the piperidinone ring. nih.gov For this compound, an additional signal for the acetyl carbonyl carbon and the acetyl methyl carbon would be present.

¹H and ¹³C NMR Data for Related Piperidinone Structures
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-Benzyl-3-methyl-4-piperidoneSignals for methyl, piperidinone ring, and benzyl protons are observed.Signals for methyl, carbonyl, benzyl, and piperidinone ring carbons are observed. chemicalbook.comnih.gov
N-Acetyl-4-piperidoneData available.Data available. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule, such as the protons on the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This technique is instrumental in assigning the proton signals to their corresponding carbon atoms in the piperidinone ring and the benzyl group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting fragments of the molecule, for instance, by showing correlations between the acetyl protons and the C3 and C4 carbons of the piperidinone ring, and between the benzylic protons and the carbons of the piperidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This information is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the acetyl group and the benzyl group with respect to the piperidinone ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the compound. For the related 1-benzyl-3-methyl-4-piperidone, the molecular weight is 203.28 g/mol . nih.gov The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable clues about the connectivity of the atoms. Common fragmentation pathways for piperidinone derivatives often involve cleavage at the bonds adjacent to the nitrogen atom and the carbonyl group.

Mass Spectrometry Data for Related Piperidinone Structures
CompoundMolecular FormulaMolecular Weight (g/mol)Key Fragmentation Peaks (m/z)Reference
1-Benzyl-3-methyl-4-piperidoneC₁₃H₁₇NO203.28203, 119, 109 nih.gov
N-Benzyl-4-piperidoneC₁₂H₁₅NO189.2591, 98 nih.gov
N-Acetyl-4-piperidoneC₇H₁₁NO₂141.17N/A nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring. Specifically, two distinct carbonyl stretching frequencies would be observed: one for the ketone in the piperidinone ring and another for the acetyl group. The presence of the benzyl group would be confirmed by C-H stretching and bending vibrations of the aromatic ring.

Characteristic IR Absorption Bands for Functional Groups in this compound
Functional GroupExpected Absorption Range (cm⁻¹)Reference
C=O (Ketone, piperidinone ring)~1715 nih.govrsc.org
C=O (Ketone, acetyl group)~1710 nih.govrsc.org
C-H (Aromatic)~3030 (stretching), 690-900 (bending) nih.govrsc.org
C-N (Amine)~1100-1350 nih.govrsc.org

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. chemrevlett.com This technique yields a three-dimensional model of the molecule, confirming the atomic connectivity and providing accurate bond lengths, bond angles, and torsional angles. chemrevlett.com The synthesis and crystallization of various piperidin-4-one derivatives have been reported, with crystal structures often revealing the piperidine (B6355638) ring in a chair or twist-boat conformation. chemrevlett.com

Conformational Analysis of the Piperidinone Ring

The piperidinone ring can adopt several conformations, with the chair conformation generally being the most stable. asianpubs.org However, the presence of substituents can influence the conformational preference. In the case of this compound, the substituents at positions 1 and 3 will play a significant role in determining the ring's conformation. Analysis of coupling constants from ¹H NMR spectra can also provide insights into the predominant conformation in solution. asianpubs.org For some substituted piperidin-4-ones, a distorted chair or even a boat conformation has been observed, particularly with bulky substituents. chemrevlett.comasianpubs.org The orientation of the benzyl and acetyl groups (equatorial or axial) will be a key feature determined by SC-XRD and can be correlated with NMR data.

Intermolecular Interactions in the Crystalline Lattice

A thorough search for single-crystal X-ray diffraction data of this compound in prominent crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield any specific entries. Without such data, a definitive analysis of the intermolecular interactions within its crystal lattice is not possible.

In the absence of direct experimental data for the title compound, a general understanding of potential interactions can be inferred from related structures. For instance, studies on other N-benzylpiperidone derivatives often reveal the presence of various non-covalent interactions that dictate their crystal packing. These can include:

Van der Waals Forces: As with most organic molecules, London dispersion forces would be the primary attractive force, arising from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The presence of polar functional groups, namely the ketone and the acetyl carbonyl groups, would introduce significant dipole moments, leading to dipole-dipole interactions that help to orient the molecules within the crystal lattice.

However, without the precise bond distances, angles, and symmetry operations provided by a crystallographic study, any discussion of the specific intermolecular interactions for this compound remains speculative.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The 3-position of the piperidin-4-one ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as optical rotation and circular dichroism (CD), are instrumental in distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

However, a review of the available literature did not uncover any specific studies reporting the chiroptical properties of this compound. The enantioselective synthesis of related 3-substituted piperidines has been a subject of research, often employing chiral catalysts or auxiliaries to achieve high enantiomeric excess. The determination of this excess is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by analysis of the resulting diastereomers using standard chromatographic or spectroscopic methods.

While these techniques are standard for assessing enantiomeric purity, the specific application and results for this compound have not been reported in the public domain. Therefore, no specific optical rotation values or CD spectra can be presented.

Computational and Theoretical Investigations

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical methods are employed to model the electronic structure of a molecule, which fundamentally governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. iaea.orgresearchgate.netmdpi.com It focuses on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. mdpi.com For molecules similar to 3-Acetyl-1-benzylpiperidin-4-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G*, are utilized to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.gov These calculations provide the most stable three-dimensional arrangement of the atoms and help in understanding the molecule's structural parameters like bond lengths and angles, which show good agreement with experimental values where available. researchgate.net The calculated energies from DFT also allow for the determination of key reactivity descriptors. researchgate.netmdpi.com

Table 1: Key Concepts in NBO Analysis

Concept Description Significance
Lewis Structure Provides the most accurate possible "natural Lewis structure" picture by maximizing the electron density in localized orbitals. materialsciencejournal.org Helps in understanding the fundamental bonding framework of the molecule.
Donor-Acceptor Interactions Interactions between filled (donor) NBOs and empty (acceptor) NBOs. Indicates intramolecular charge transfer and hyperconjugative stability. materialsciencejournal.org
Stabilization Energy (E2) A measure of the energy lowering due to donor-acceptor orbital interactions. A larger E2 value signifies a more intense interaction and greater delocalization. materialsciencejournal.org

| Natural Atomic Charges | A method of assigning partial charges to atoms within a molecule based on the distribution of electron density. q-chem.com | Provides insight into electrostatic interactions and reactive sites. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. nih.gov Conversely, a large HOMO-LUMO gap implies higher stability. For a related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, DFT calculations determined the HOMO and LUMO energies to be -5.212 eV and -2.047 eV, respectively, resulting in an energy gap of 3.165 eV. nih.gov This analysis is crucial for understanding how this compound might participate in chemical reactions. nih.govwikipedia.org

Table 2: Frontier Molecular Orbital Data for a Related Piperidine (B6355638) Derivative

Parameter Value Reference
HOMO Energy -5.212 eV nih.gov
LUMO Energy -2.047 eV nih.gov

| Energy Gap (ΔE) | 3.165 eV | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. chemrxiv.orgnih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions. nih.govresearchgate.net Typically, red or yellow colors indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue colors represent positive potential (electron-poor areas), which are susceptible to nucleophilic attack. chemrxiv.org For molecules containing heteroatoms like oxygen and nitrogen, the negative potential is often concentrated around these atoms, particularly on carbonyl groups, highlighting them as key sites for interaction with biological targets like proteins. chemrxiv.org MEP analysis is invaluable for predicting noncovalent interactions and understanding the sites of chemical reactivity. chemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, providing insights into its conformational flexibility and stability in a simulated physiological environment. nih.gov For N-benzyl-piperidine derivatives, MD simulations have been used to assess the stability of their binding poses within target proteins, such as cholinesterases. nih.gov These simulations can reveal how the molecule adapts its shape (conformation) to fit into a binding site and maintain favorable interactions over a period of time, which is crucial for understanding its mechanism of action. nih.govmdpi.com The stability of the molecule-protein complex is often evaluated by monitoring parameters like the root-mean-square deviation (RMSD) throughout the simulation. nih.gov

In Silico Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov

For compounds structurally related to this compound, docking studies have been crucial. For example, derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and receptors like the dopamine (B1211576) D2 receptor. nih.govmdpi.comnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket. mdpi.com The results, often expressed as a binding energy or score, help to rationalize the compound's biological activity and can guide the design of more potent and selective analogues. mdpi.comnih.gov For instance, the docking of a related tetrahydropyridine (B1245486) derivative into the dopamine D2 receptor identified a crucial interaction between the molecule's protonatable nitrogen atom and an aspartic acid residue of the receptor. mdpi.com

Ligand-Protein Binding Energy Calculations

Ligand-protein binding energy calculations are crucial for predicting the affinity of a molecule for a specific protein target. This is often expressed as the Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger and more stable interaction. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed to estimate these energies.

While specific binding energy calculations for this compound are not extensively documented in publicly available literature, studies on structurally related N-benzylpiperidine derivatives targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) provide valuable insights. For instance, a rationally designed N-benzyl-piperidine derivative (compound 4a ) showed a calculated binding free energy of -36.69 kcal/mol with AChE, indicating a strong and favorable interaction. nih.gov Such calculations are instrumental in the early stages of drug discovery for ranking potential inhibitors before their synthesis and in vitro testing. nih.gov Molecular docking studies on similar benzylpiperidine hybrids have also reported strong binding free energies, with values such as -11.4 kcal/mol against AChE, highlighting the potential of this chemical scaffold. isfcppharmaspire.com

Table 1: Illustrative Ligand-Protein Binding Energy Data for N-benzylpiperidine Derivatives This table presents example data from related compounds to illustrate typical binding energy values.

Compound ClassTarget ProteinCalculated Binding Free Energy (kcal/mol)Computational Method
N-benzyl-piperidine derivative 4aAcetylcholinesterase (AChE)-36.69 ± 4.47Molecular Dynamics
N-benzyl-piperidine derivative 4aButyrylcholinesterase (BuChE)-32.23 ± 3.99Molecular Dynamics
Substituted 2-(1-benzylpiperidin-4-yl) benzimidazoleAcetylcholinesterase (AChE)-11.4Molecular Docking

Identification of Key Interacting Residues and Binding Modes

Understanding how a ligand binds within a protein's active site is fundamental to explaining its activity and for guiding further structural modifications. Molecular docking simulations predict the preferred orientation of a ligand and identify the specific amino acid residues that stabilize the interaction through various non-covalent forces.

For the benzylpiperidine scaffold, interactions with key residues in the active sites of cholinesterases are well-documented. Docking studies reveal that these molecules often form crucial interactions within both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Key interactions for benzylpiperidine derivatives frequently involve amino acid residues such as:

Tryptophan (Trp) , often providing π-π stacking interactions with the aromatic rings of the ligand.

Tyrosine (Tyr) , contributing through hydrogen bonding or π-π stacking.

Glycine (Gly) and Threonine (Thr) , where backbone atoms can form hydrogen bonds with the ligand. nih.gov

For example, docking studies of chloro-substituted 3,5-bis(arylidene)-4-piperidone derivatives showed hydrogen bonding between the piperidone carbonyl group and the residues THR-1 and GLY-47. nih.gov Similarly, benzylpiperidine-derived hydrazones are stabilized by π-π stacking and hydrogen bonding, which are essential for the ligand-protein complex. researchgate.net These specific interactions are critical for the molecule's inhibitory potency and selectivity. isfcppharmaspire.com

Table 2: Example of Key Interacting Residues for Piperidine Derivatives in a Protein Active Site This table illustrates the types of interactions observed in computational studies of related compounds.

Ligand MoietyInteracting ResidueProteinType of Interaction
Piperidone Carbonyl (C=O)Threonine (THR-1)20S ProteasomeHydrogen Bond
Piperidone Carbonyl (C=O)Glycine (GLY-47)20S ProteasomeHydrogen Bond
Benzyl (B1604629) RingTryptophan (Trp86)Acetylcholinesteraseπ-π Stacking
Benzyl RingTyrosine (Tyr341)Acetylcholinesteraseπ-π Stacking / Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models help in predicting the activity of new, unsynthesized molecules and provide insights into which structural features are most important for the desired biological effect. nih.gov

QSAR studies on N-benzylpiperidine derivatives have been successfully used to predict their potency as acetylcholinesterase inhibitors. documentsdelivered.com These models often use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its shape, electronic properties, and lipophilicity. nih.gov For a series of indanone-benzylpiperidine inhibitors, significant QSAR models were built using descriptors like the highest occupied molecular orbital (HOMO) energy and the dipole moment. nih.gov The resulting models can be statistically robust, with high correlation coefficients (r²) often exceeding 0.8, indicating a strong predictive capability. documentsdelivered.com

A typical QSAR model takes the form of a linear or non-linear equation. For instance, a model might look like: pIC₅₀ = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ... where pIC₅₀ is the measure of biological activity, and the descriptors can represent properties like molecular weight, logP, or quantum-chemical parameters.

Table 3: Representative Statistical Parameters for a QSAR Model of Benzylpiperidine Derivatives This table shows typical validation metrics for a QSAR model, based on published studies.

ParameterDescriptionTypical Value
r² (Correlation Coefficient)Measures the goodness of fit of the model to the training data.0.87 - 0.95
q² (Cross-validated r²)Measures the internal predictive ability of the model (leave-one-out).> 0.5
R²_pred (External Validation)Measures the model's ability to predict the activity of an external test set.> 0.6

Virtual ADMET Profiling

Virtual ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is an essential in silico tool used to predict the pharmacokinetic and safety properties of a compound. nih.gov These predictions are critical in the early phases of drug development to filter out candidates that are likely to fail due to poor bioavailability or toxicity.

For piperidine-based compounds, ADMET predictions are common. nih.gov Studies on N-benzyl-piperidine derivatives have shown they are often predicted to have good oral bioavailability and the ability to cross the blood-brain barrier (BBB), which is crucial for CNS-acting agents. nih.gov Key parameters evaluated include:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Inhibition or induction of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Excretion: Predicted clearance pathways.

Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and carcinogenicity.

Computational tools often assess compounds against established criteria like Lipinski's Rule of Five to gauge "drug-likeness". Favorable ADMET profiles, such as being non-inhibitors of major CYP enzymes and having low predicted toxicity, significantly increase the potential of a compound for further development. researchgate.net

Table 4: Representative Virtual ADMET Profile for a Piperidine-Based Compound This table presents a typical set of ADMET predictions for a drug-like molecule.

ADMET PropertyParameterPredicted Value/ResultInterpretation
AbsorptionHuman Intestinal Absorption (HIA)> 90%Well absorbed from the gut.
Caco-2 PermeabilityHighHigh potential for absorption across the intestinal wall.
DistributionBlood-Brain Barrier (BBB) PermeabilityHighLikely to cross into the central nervous system.
Plasma Protein Binding (PPB)< 90%Sufficient free fraction available for biological activity.
MetabolismCYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway.
ToxicityAMES MutagenicityNon-mutagenicLow risk of causing genetic mutations.
hERG I InhibitionNon-inhibitorLow risk of cardiotoxicity.

Chemical Reactivity and Derivatization Studies

Oxidation Reactions of the Piperidinone Moiety

The piperidinone ring of 3-Acetyl-1-benzylpiperidin-4-one can undergo oxidation reactions, primarily leading to the formation of aromatic or partially aromatic structures. The conversion of the piperidine (B6355638) ring to a pyridine (B92270) or pyridinone core is a significant transformation.

Detailed Research Findings: Oxidation of piperidine derivatives can be achieved using various reagents. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar 4-piperidone (B1582916) systems is known. Oxidizing agents like manganese dioxide (MnO2) are used for the oxidation of allylic alcohols derived from piperidones to the corresponding enones. acs.org Aromatization, or dehydrogenation, of the piperidinone ring would lead to a more stable pyridinone or a fully aromatic pyridine derivative. This process is conceptually similar to the photochemical dehydrogenation of 3-acetyl-3,4-dihydrocoumarin. acs.org The presence of the acetyl group at the 3-position may influence the regioselectivity of the oxidation process.

Reaction Type Potential Reagent(s) Expected Product(s) Notes
Dehydrogenation/ AromatizationPd/C, DDQ, MnO21-benzyl-3-acetyl-1,2,5,6-tetrahydropyridin-4-one, 1-benzyl-3-acetylpyridin-4(1H)-one, or 3-acetyl-4-hydroxypyridine derivativesLeads to the formation of a more stable aromatic or conjugated system.
Baeyer-Villiger OxidationPeroxy acids (e.g., mCPBA)Lactone derivativesOxidation of the cyclic ketone could lead to ring expansion.

Reduction Reactions of the Ketone and Other Functional Groups

The carbonyl groups of this compound, specifically the C4-ketone and the acetyl ketone, are susceptible to reduction. The choice of reducing agent determines the extent and selectivity of the reduction.

Detailed Research Findings: Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used to reduce aldehydes and ketones to their corresponding alcohols. numberanalytics.comscielo.org.za Its application to this compound would be expected to reduce one or both carbonyl groups to hydroxyl groups, yielding piperidinol derivatives. numberanalytics.comorganic-chemistry.org The chemoselectivity between the ring ketone and the acetyl ketone can be influenced by steric hindrance and reaction conditions. rsc.org For complete reduction, including the removal of the benzyl (B1604629) group (debenzylation), catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is effective. researchgate.net

Reaction Type Reagent(s) Functional Group(s) Reduced Product(s)
Selective Carbonyl ReductionNaBH4, LiAlH4C4-ketone, Acetyl ketone3-(1-Hydroxyethyl)-1-benzylpiperidin-4-ol, 3-Acetyl-1-benzylpiperidin-4-ol, 3-(1-Hydroxyethyl)-1-benzylpiperidin-4-one
Catalytic HydrogenationH2, Pd/CBenzyl group, C=O groups3-Acetylpiperidin-4-one, 3-Acetylpiperidin-4-ol, 3-(1-Hydroxyethyl)piperidin-4-ol
Reductive AminationNaBH3CN, AmineC4-ketone4-Amino-3-acetyl-1-benzylpiperidine derivatives

Substitution Reactions on the Piperidinone Ring and Benzyl Moiety

The structure of this compound offers several sites for substitution reactions, including the piperidinone ring and the N-benzyl group.

Detailed Research Findings: The carbon atom at the C3 position, situated between two carbonyl groups, is activated and its proton is acidic. fiveable.mepressbooks.pub Deprotonation with a suitable base generates a stable enolate, which can act as a nucleophile in alkylation reactions. pressbooks.pubrsc.orgnih.gov This allows for the introduction of various alkyl or acyl groups at the C3 position. The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, typically at the ortho and para positions, although the nitrogen atom's electron-withdrawing effect (if protonated) can deactivate the ring. nih.gov Benzylic substitution at the CH2 group connecting the phenyl and piperidine rings is also a possibility. organic-chemistry.org

Reaction Site Reaction Type Reagent(s) Potential Product(s)
C3-PositionAlkylationBase (e.g., NaH, LDA), Alkyl halide3-Acetyl-3-alkyl-1-benzylpiperidin-4-one
C3-PositionAcylationBase, Acyl chloride3-Acetyl-3-acyl-1-benzylpiperidin-4-one
Benzyl RingElectrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr31-(Nitrobenzyl/Bromobenzyl)-3-acetylpiperidin-4-one
Benzylic CH2Radical HalogenationNBS, Light/Heat1-(α-Bromobenzyl)-3-acetylpiperidin-4-one

Nucleophilic and Electrophilic Reactivity of this compound

The compound exhibits both nucleophilic and electrophilic characteristics due to its diverse functional groups.

Detailed Research Findings: As a β-dicarbonyl compound, this compound possesses acidic protons on the α-carbon (C3). youtube.comwikipedia.org The resulting enolate is a potent nucleophile that can participate in a variety of reactions, including Michael additions and Claisen condensations. fiveable.me The carbonyl carbons of both the piperidinone ring (C4) and the acetyl group are electrophilic centers. They are susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and amines, leading to addition products. nih.gov The tertiary amine nitrogen can also act as a nucleophile, for example, in reactions with alkyl halides to form quaternary ammonium (B1175870) salts.

Cyclization Reactions Involving the Compound as a Precursor

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems.

Detailed Research Findings: The β-dicarbonyl moiety is a classic synthon for building heterocyclic rings. Condensation reactions with binucleophiles are a common strategy. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) rings fused to the piperidinone core. research-nexus.net Similarly, reaction with hydroxylamine (B1172632) can yield fused isoxazole (B147169) derivatives, and reaction with urea (B33335) or thiourea (B124793) can produce fused pyrimidine (B1678525) or thiopyrimidine systems. longdom.org These cyclization reactions provide a pathway to complex, polycyclic molecules with potential biological activity. ias.ac.inmdpi.com

Reactant Fused Ring System General Product Structure
Hydrazine (NH2NH2)PyrazolePyrazolo[3,4-c]piperidine derivative
Hydroxylamine (NH2OH)IsoxazoleIsoxazolo[5,4-c]piperidine derivative
Urea (NH2CONH2)PyrimidinePyrimido[4,5-c]piperidin-4-one derivative
GuanidinePyrimidine2-Aminopyrimido[4,5-c]piperidine derivative
AmidinesPyrimidine2-Substituted-pyrimido[4,5-c]piperidine derivative

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic routes.

Detailed Research Findings: Mechanistic studies on related piperidone systems provide insight into the reactivity of this compound. For example, the alkylation at the C3 position proceeds via an enolate intermediate, the formation of which is often the rate-determining step. In a study on a related spiro-piperidine system, an acetyl migration was observed under debenzylation conditions, suggesting the potential for intramolecular rearrangements. researchgate.net This migration likely proceeds through a cyclic intermediate. The kinetics of the reduction of the carbonyl groups would depend on the steric and electronic environment of each group, with the less hindered carbonyl likely reacting faster. The mechanism of cyclization reactions, such as those forming fused pyrazoles, involves initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by intramolecular condensation and dehydration to form the aromatic heterocyclic ring. research-nexus.net Kinetic studies on the acetylation of benzyl alcohol catalyzed by amines show the formation of an acetyl ammonium ion as a key intermediate, a mechanism that could be relevant to reactions involving the acetyl group of the target molecule. acs.org

Medicinal Chemistry and Biological Activity Research Potential

Exploration as a Scaffold for Novel Bioactive Agents

The 3-acetyl-1-benzylpiperidin-4-one framework serves as a versatile starting point for the synthesis of new biologically active compounds. The piperidine (B6355638) core is a key feature in many established drugs, including the acetylcholinesterase (AChE) inhibitor Donepezil, which is used in the treatment of Alzheimer's disease. nih.govnih.gov Researchers leverage this core structure to design novel derivatives with potential therapeutic applications.

Studies have demonstrated that the 1-benzylpiperidine (B1218667) moiety is a crucial component in potent inhibitors of various enzymes and receptors. nih.govresearchgate.net For instance, it forms the basis for series of compounds targeting cholinesterases, which are critical enzymes in the nervous system. u-tokyo.ac.jpmdpi.comresearchgate.net The inherent reactivity of the acetyl group and the ketone on the piperidinone ring allows for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for biological screening. mdpi.com This strategic derivatization aims to enhance potency, selectivity, and drug-like properties, exploring activities ranging from neuroprotection to anti-cancer effects. nih.gov The adaptability of this scaffold makes it an attractive template for generating lead compounds in drug discovery programs.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR analyses focus on systematically modifying different parts of the molecule—the C-3 acetyl group, the N-benzyl substituent, and the piperidinone ring—to map out the chemical requirements for optimal interaction with a biological target.

The C-3 acetyl group is a significant feature of the scaffold, offering multiple avenues for modification to influence biological activity. While direct SAR studies on modifying the acetyl group of this compound are not extensively detailed in the provided context, the chemical principles governing such modifications are well-established in medicinal chemistry. The acetyl group's carbonyl function can participate in key hydrogen bonding interactions within a target's active site.

Potential modifications could involve:

Chain length variation: Altering the acetyl to a propanoyl or butanoyl group to probe the size of the binding pocket.

Bioisosteric replacement: The concept of bioisosterism, or the substitution of a functional group with another that retains similar physicochemical properties, is a powerful tool. nih.govnih.gov The acetyl group's carbonyl oxygen, a key hydrogen bond acceptor, could be replaced with other groups. For example, the entire acetyl group could be substituted with functionalities like oxadiazoles (B1248032) or other five-membered heterocycles, which can mimic its electronic and steric properties while potentially improving metabolic stability or binding affinity. Such replacements can significantly alter a molecule's biological profile, including its activity, selectivity, and toxicity. nih.gov

Condensation reactions: The acetyl group serves as a handle for further synthesis, allowing for condensation with various reagents to create more complex derivatives, such as extended heterocyclic systems. mdpi.com

The N-benzyl group is a critical pharmacophoric element, and its substitution pattern significantly impacts the biological activity of piperidine-based compounds. SAR studies have consistently shown that modifying the aromatic ring of the benzyl (B1604629) group can fine-tune the compound's potency and selectivity for its target.

For instance, in a series of benzylpiperidine-linked benzimidazolinones designed as cholinesterase inhibitors, substitutions on the benzyl ring had a pronounced effect. Methyl substitutions led to a decrease in AChE inhibitory activity, with the position of the methyl group being important (meta > ortho > para). Similarly, methoxy (B1213986) substitutions also reduced activity compared to the unsubstituted benzyl group.

In another series of N-benzylpiperidine derivatives, halogen substituents at the 3-position of the benzyl ring did not improve activity against AChE. researchgate.net However, other substitutions, such as a trifluoromethyl group at the ortho position, were found to confer allosteric modulation properties at the serotonin (B10506) transporter (SERT). This highlights that changes to the N-benzyl group can not only alter potency but also change the mechanism of action.

These findings underscore the importance of the electronic and steric properties of the N-benzyl ring for molecular recognition at the target site.

The piperidine ring itself is a key determinant of biological activity, and modifications to this core can have profound effects. Research on related 1-benzylpiperidine derivatives has shown that the integrity of this moiety is often crucial for activity. In one study on pyridazine (B1198779) analogues, isosteric replacements or other modifications of the benzylpiperidine core were found to be detrimental to AChE inhibitory activity. u-tokyo.ac.jpmdpi.com

However, introducing new substituents onto the piperidine ring is also a valid strategy for developing novel agents. For example, the synthesis of Donepezil analogues has involved introducing substituents at the C-2 position of the piperidine ring. nih.gov These studies revealed that the stereochemistry of these new substituents plays a critical role in the binding behavior of the compounds within the active site of AChE. nih.gov This indicates that while the core piperidine structure is important, strategic substitution can lead to enhanced or novel biological activities by accessing different binding interactions.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

A primary focus of research on N-benzylpiperidine derivatives has been their potential as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). u-tokyo.ac.jpresearchgate.net These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and are validated targets for symptomatic treatment of Alzheimer's disease. researchgate.net

Derivatives based on the N-benzylpiperidine scaffold have shown potent inhibitory activity against these enzymes. For example, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar IC₅₀ values for both AChE and BuChE. Specifically, compound 15b showed an IC₅₀ of 0.39 µM against AChE, while compound 15j had an IC₅₀ of 0.16 µM against BuChE. Kinetic studies revealed that these compounds act as competitive inhibitors, binding to the active site of the enzymes.

Similarly, another study on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives identified compounds with potent AChE inhibition. u-tokyo.ac.jp The indenopyridazine derivative 4g was the most potent, with an IC₅₀ of 10 nM. u-tokyo.ac.jp Another compound from this series, 4c , not only had a potent IC₅₀ of 21 nM but was also highly selective for AChE over BuChE. u-tokyo.ac.jp

The table below summarizes key findings from enzyme inhibition studies on various N-benzylpiperidine derivatives.

Compound/SeriesTarget Enzyme(s)Key FindingsIC₅₀ ValuesCitations
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinonesAChE, BuChECompound 15b was a potent AChE inhibitor; Compound 15j was a potent BuChE inhibitor. Both acted as competitive inhibitors.15b : 0.39 µM (AChE)15j : 0.16 µM (BuChE)
3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine DerivativesAChE, BuChEIndenopyridazine derivative 4g was the most potent inhibitor. Compound 4c showed high selectivity for AChE over BuChE.4g : 10 nM (AChE)4c : 21 nM (AChE) u-tokyo.ac.jp
1-Heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one DerivativesAChECompound 6d was one of the most active, demonstrating potent and selective inhibition of AChE.6d : 6.8 nM (AChE) nih.gov
Phenylacetate derivatives of 1-benzylpiperidineAChE, BuChECompound 19 was the most potent AChE inhibitor in its series and also showed moderate BuChE inhibition.- researchgate.net

Molecular Target Identification and Validation

The identification and validation of molecular targets are crucial first steps in drug discovery. For derivatives of this compound, the primary targets explored have been the cholinesterase enzymes, AChE and BuChE. nih.gov The rationale for targeting these enzymes is rooted in the "cholinergic hypothesis" of Alzheimer's disease, which links cognitive decline to a deficiency in the neurotransmitter acetylcholine. researchgate.net By inhibiting AChE and BuChE, the breakdown of acetylcholine is reduced, thereby enhancing cholinergic neurotransmission, which is critical for memory and learning. researchgate.net

The design of novel inhibitors is often guided by existing drugs. For example, new series of 3-O-acetyl-N-benzylpiperidine derivatives were designed based on the molecular simplification of Donepezil, a well-established AChE inhibitor, validating AChE as the intended target. nih.gov

Furthermore, in progressed Alzheimer's disease, while AChE levels may decrease, BuChE levels can remain stable or even increase, making it an important secondary or even primary target in later stages of the disease. This dual-target approach has led to the development of compounds that can inhibit both enzymes, potentially offering broader therapeutic benefits. researchgate.net Beyond cholinesterases, the versatile N-benzylpiperidine scaffold has also been investigated for its interaction with other targets like the serotonin transporter (SERT), indicating its potential for developing multi-target agents for complex diseases. researchgate.net

Mechanisms of Inhibition

The precise mechanisms of inhibition for this compound are still under investigation. However, research into related N-benzylpiperidone derivatives provides some insights. For instance, studies on similar structures suggest that the piperidine ring and its substituents can interact with various biological targets. The benzyl group, in particular, can engage in hydrophobic and π-π stacking interactions within enzyme active sites or receptor binding pockets. The acetyl and keto groups at the 3 and 4 positions of the piperidine ring introduce polarity and potential hydrogen bonding sites, which can be crucial for target engagement and subsequent biological activity. Further computational and experimental studies are needed to elucidate the specific inhibitory pathways of this compound itself.

Antimicrobial Activity Investigations

Research has explored the antimicrobial potential of N-benzyl piperidin-4-one derivatives. researchgate.net Studies have shown that certain derivatives exhibit potent activity against fungi like Aspergillus niger and bacteria such as Escherichia coli. researchgate.net The synthesis of various derivatives, including those formed by condensation with reagents like hydroxylamine (B1172632) hydrochloride and thiosemicarbazide, has been a focus of these investigations. researchgate.net While specific data on this compound is limited in publicly available literature, the broader class of N-benzyl piperidin-4-one derivatives has shown promise, indicating a potential avenue for future research into the specific antimicrobial properties of this compound. researchgate.netbiomedpharmajournal.org The development of novel antimicrobial agents is a critical area of research, and piperidone-based compounds are being explored as a template for designing more potent drugs. biomedpharmajournal.org

Anticancer Activity Research

The piperidine scaffold is a component of various compounds investigated for their anticancer properties. nih.gov Piperidine and its derivatives have been reported to induce apoptosis in cancer cells through the activation of several molecular pathways. nih.gov Research on other piperidone derivatives has shown that they can exhibit anti-proliferative effects. For example, curcuminoids derived from N-methyl-4-piperidone have been synthesized and evaluated for their biological activities, although their anticancer potential was not the primary focus of all studies. mdpi.com While direct studies on the anticancer activity of this compound are not extensively documented, the known anticancer effects of related piperidine compounds suggest that this could be a fruitful area for future investigation. nih.govnih.gov

Neuropharmacological Applications and Receptor Interactions

The N-benzylpiperidine moiety is a key structural feature in many compounds with significant neuropharmacological activity. Derivatives of 1-benzylpiperidine have been investigated for their interactions with various receptors in the central nervous system.

Ligand-Receptor Binding Assays

Development as Synthetic Intermediates for Complex Pharmacophores (e.g., Opioids, Alkaloids)

N-Benzyl-4-piperidone, a closely related compound, is a known starting material in the synthesis of fentanyl and its analogues. caymanchem.comspringermedizin.de This highlights the utility of the piperidone core in the construction of complex and biologically active molecules. The reactivity of the ketone and the potential for modification at the nitrogen atom make these compounds versatile building blocks in organic synthesis. This compound, with its additional acetyl group, offers further possibilities for chemical transformations and the creation of diverse molecular architectures. This positions it as a valuable intermediate for the synthesis of novel pharmacophores, potentially leading to the discovery of new therapeutic agents, including but not limited to opioids and various alkaloids. The synthesis of spiro-piperidine structures, which possess interesting biological activities, has also been reported using piperidone derivatives. researchgate.net

Future Research Directions

Development of Asymmetric Synthesis Routes

A significant frontier in the study of 3-Acetyl-1-benzylpiperidin-4-one is the development of efficient asymmetric synthesis methods. The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring means that the compound can exist as enantiomers, which may exhibit different biological activities and metabolic profiles. nih.gov While various methods exist for synthesizing piperidine rings, achieving high enantioselectivity remains a key challenge. nih.govnih.gov

Future research should focus on developing catalytic enantioselective methods to produce specific stereoisomers of this compound. This could involve exploring:

Chiral Catalysts: The use of chiral ligands and metal catalysts, such as rhodium-catalyzed asymmetric reductive Heck reactions, has shown promise in the synthesis of other chiral piperidines and could be adapted. nih.gov

Organocatalysis: Organocatalytic methods are gaining popularity as a non-metal alternative for asymmetric synthesis. nih.gov

Biocatalytic Synthesis: The use of enzymes, such as immobilized lipases, offers a green and highly selective approach to producing enantiomerically pure piperidine derivatives. nih.gov

The successful development of such asymmetric routes would be a crucial step in evaluating the stereospecific bioactivity of this compound derivatives and is essential for advancing their potential as therapeutic agents. researchgate.netiupac.org

Investigation of Novel Biological Targets

Derivatives of the piperidin-4-one core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and analgesic properties. nih.govbiomedpharmajournal.org For instance, derivatives of 1-benzyl-4-piperidinyl propan-1-one have shown potent and selective inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net Similarly, other piperidine derivatives have been investigated for their activity against a variety of targets, including monoacylglycerol lipase (B570770) (MAGL) and G-protein coupled receptors (GPCRs). igi-global.comnih.gov

Future research should aim to systematically screen this compound and its newly synthesized analogs against a diverse panel of biological targets. This could lead to the discovery of novel therapeutic applications. Key areas for investigation include:

Neurodegenerative Diseases: Building on the known AChE inhibitory activity of related compounds, further studies could explore targets relevant to Parkinson's disease and other neurological disorders. nih.govigi-global.com

Oncology: The antiproliferative properties of some piperidin-4-ones warrant a broader investigation into their potential as anticancer agents, exploring their effects on various cancer cell lines and identifying their molecular mechanisms of action. nih.govtandfonline.com

Infectious Diseases: The documented antibacterial and antifungal activities of piperidin-4-one derivatives suggest that this scaffold could be a starting point for the development of new antimicrobial agents to combat drug-resistant pathogens. biomedpharmajournal.orgresearchgate.netresearchgate.net

A comprehensive screening approach will be essential to uncover the full therapeutic potential of this class of compounds.

Application in Material Science or Other Non-Medicinal Fields

While the primary focus on piperidine derivatives has been in medicinal chemistry, their unique chemical properties suggest potential applications in other fields like material science. researchgate.net The piperidine scaffold is versatile and can be used in the synthesis of more complex molecules. nih.gov

Potential non-medicinal research directions include:

Corrosion Inhibitors: Some piperidine derivatives have been shown to inhibit corrosion on metal surfaces, suggesting a potential application in protective coatings. ijnrd.org

Chemical Intermediates and Solvents: Piperidine and its derivatives are used as chemical intermediates and solvents in various industrial processes. ijnrd.org The specific properties of this compound could be explored for similar utility.

Polymer Synthesis: 4-Piperidones have been used in the one-pot synthesis of high-molecular-weight polymers, indicating a possible role for this compound in polymer chemistry.

Exploring these non-medicinal applications could reveal new industrial uses for this compound and related compounds.

Advanced Computational Methods for Predictive Modeling

Advanced computational methods are becoming indispensable tools in chemical research and drug discovery. nih.govmdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations can be powerfully applied to the study of this compound. nih.govnih.gov

Future computational research could focus on:

QSAR Modeling: Developing QSAR models for a series of this compound derivatives can help to elucidate the relationship between their chemical structures and biological activities. igi-global.comnih.govresearchgate.net This can guide the design of new compounds with enhanced potency and selectivity.

Molecular Docking and Dynamics: These simulations can predict the binding modes of these compounds with their biological targets, providing insights into the mechanism of action at a molecular level. igi-global.com

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to prioritize compounds with favorable pharmacokinetic profiles for further experimental investigation. nih.govresearchgate.net

DFT Calculations: DFT can be used to understand the electronic properties and reactivity of the molecule, which is crucial for designing new syntheses and predicting interactions with biological targets. nih.govresearchgate.net

By integrating these advanced computational methods, researchers can accelerate the discovery and optimization of new applications for this compound, making the research process more efficient and targeted. mdpi.com

Q & A

Basic Research Question

  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
  • Melting Point Analysis : Compare observed values with literature data (e.g., 145–148°C for analogous compounds).
  • Elemental Analysis : Confirm C, H, N composition matches theoretical values .

What methodologies are effective in analyzing metabolic pathways of piperidin-4-one derivatives?

Advanced Research Question

  • Radiolabeling : Use ¹⁴C-labeled compounds to track metabolic fate in vitro/in vivo.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify metabolites via fragmentation patterns.
  • Enzyme Inhibition Studies : Incubate with cytochrome P450 isoforms to identify major metabolic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.